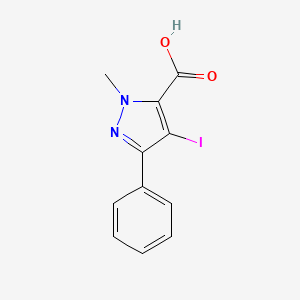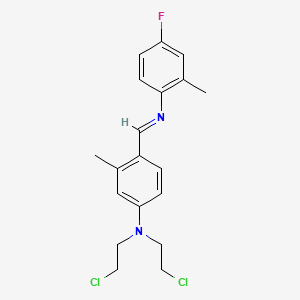
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzylidene group, and a fluoro substituent, which contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- typically involves multiple steps, starting with the preparation of o-toluidine derivatives. One common method involves the formation of N-silylated o-toluidine by treating o-toluidine with a stoichiometric quantity of n-BuLi, followed by quenching with chlorotrimethylsilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzylamine derivatives.
Substitution: Introduction of various nucleophiles at the fluoro position.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- exerts its effects involves interactions with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of DNA function. The fluoro substituent can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
o-Toluidine: A simpler analog without the bis(2-chloroethyl)amino and benzylidene groups.
p-Fluoroaniline: Contains the fluoro substituent but lacks the complex functionalization seen in the target compound.
N-(2-Chloroethyl)-N-methyl-2-nitroaniline: Shares the chloroethyl group but differs in the overall structure and functional groups.
Uniqueness: The unique combination of functional groups in o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- imparts distinct reactivity and potential applications that are not observed in simpler analogs. The presence of the bis(2-chloroethyl)amino group, in particular, provides opportunities for covalent modification of biomolecules, making it a valuable tool in medicinal chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
2024-08-0 |
|---|---|
Molekularformel |
C19H21Cl2FN2 |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[(4-fluoro-2-methylphenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-19-6-4-17(22)11-15(19)2/h3-6,11-13H,7-10H2,1-2H3 |
InChI-Schlüssel |
ZTXBAJPMKRLEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=C(C=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


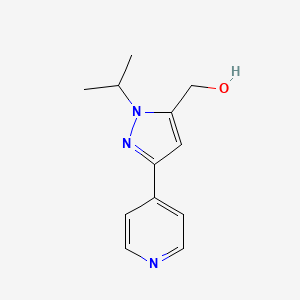

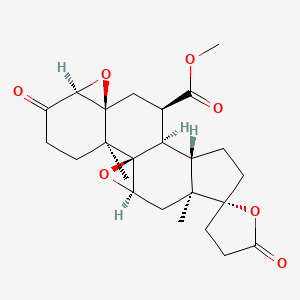
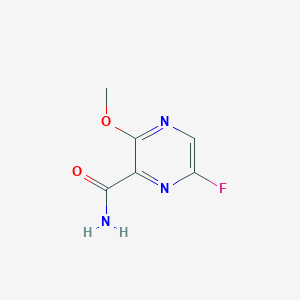

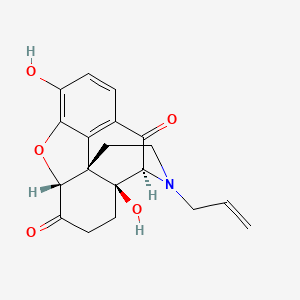
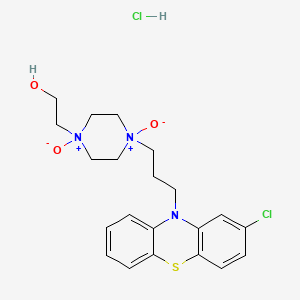

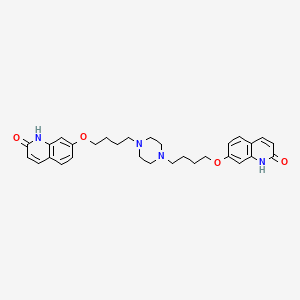
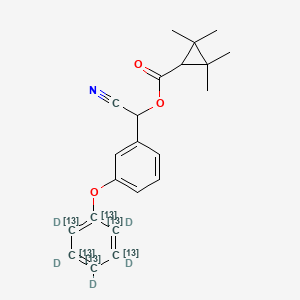
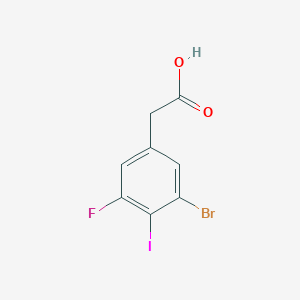

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
